1-(bromodifluoromethyl)-3-nitro-1H-pyrazole
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Overview
Description
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromodifluoromethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group onto a pyrazole ring. One common method is the reaction of a pyrazole derivative with a bromodifluoromethylating agent under controlled conditions. For example, the reaction of 3-nitro-1H-pyrazole with bromodifluoromethyltrimethylsilane in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Substituted pyrazole derivatives with various functional groups.
Reduction: Amino-substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives with different oxidation states.
Scientific Research Applications
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromodifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(Chlorodifluoromethyl)-3-nitro-1H-pyrazole
- 1-(Trifluoromethyl)-3-nitro-1H-pyrazole
- 1-(Difluoromethyl)-3-nitro-1H-pyrazole
Uniqueness
1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H2BrF2N3O2 |
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Molecular Weight |
241.98 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C4H2BrF2N3O2/c5-4(6,7)9-2-1-3(8-9)10(11)12/h1-2H |
InChI Key |
QCQIYZQUGKFYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])C(F)(F)Br |
Origin of Product |
United States |
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